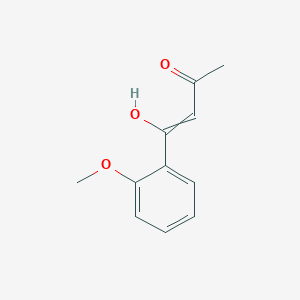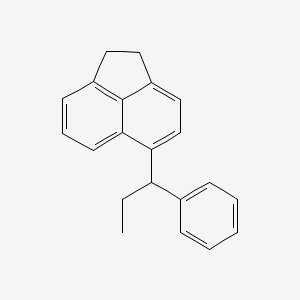
2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them valuable in various applications, including optoelectronics and electroactive materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole typically involves the functionalization of the carbazole core. One common method includes the alkylation of carbazole at the nitrogen atom followed by benzylation at the 2, 3, 6, and 7 positions . The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for carbazole derivatives, including this compound, often involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole quinones.
Reduction: Reduction reactions can lead to the formation of dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzyl positions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole involves its interaction with various molecular targets and pathways. Its photochemical properties allow it to absorb and emit light, making it useful in optoelectronic applications. Additionally, its ability to undergo redox reactions enables it to participate in electron transfer processes, which are crucial in many biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Ethylcarbazole: Similar in structure but lacks the benzyl groups at the 2, 3, 6, and 7 positions.
Carbazole: The parent compound, which is less substituted and has different chemical properties.
N-Substituted Carbazoles: Various derivatives with different substituents at the nitrogen atom.
Uniqueness
2,3,6,7-Tetrabenzyl-9-ethyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct photochemical and thermal stability, as well as enhanced charge transport properties. These characteristics make it particularly valuable in applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
91811-04-0 |
|---|---|
Molekularformel |
C42H37N |
Molekulargewicht |
555.7 g/mol |
IUPAC-Name |
2,3,6,7-tetrabenzyl-9-ethylcarbazole |
InChI |
InChI=1S/C42H37N/c1-2-43-41-29-37(25-33-19-11-5-12-20-33)35(23-31-15-7-3-8-16-31)27-39(41)40-28-36(24-32-17-9-4-10-18-32)38(30-42(40)43)26-34-21-13-6-14-22-34/h3-22,27-30H,2,23-26H2,1H3 |
InChI-Schlüssel |
LORSWNKKRYYZGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C(=C2)CC3=CC=CC=C3)CC4=CC=CC=C4)C5=C1C=C(C(=C5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
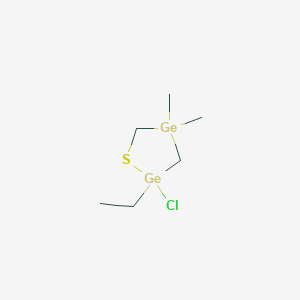
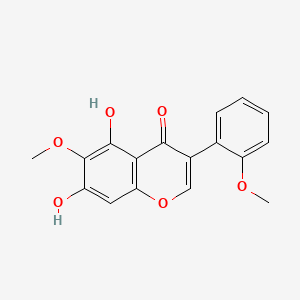
![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
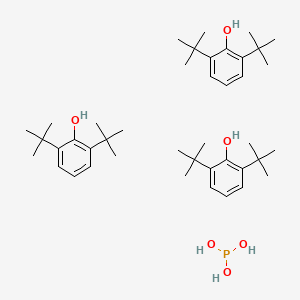
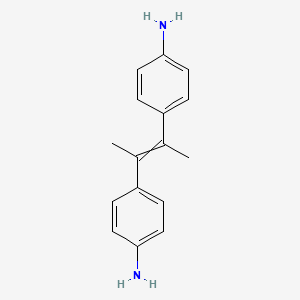
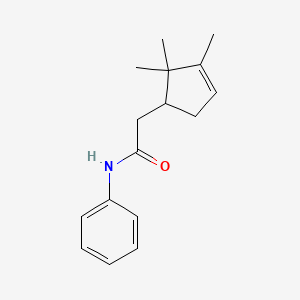
![(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359502.png)
![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)
